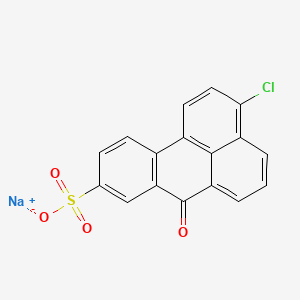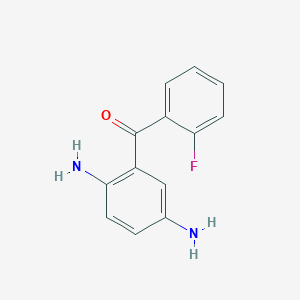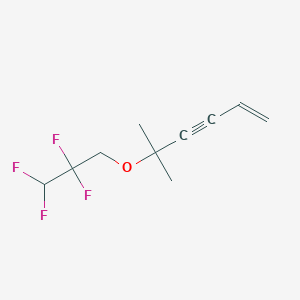
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne is an organic compound characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure. The compound also features a tetrafluoropropoxy group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne typically involves multiple steps, starting with the preparation of the tetrafluoropropoxy group. This group can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors. The alkyne and alkene functionalities are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Conversion to saturated hydrocarbons.
Substitution: Formation of new ethers or alcohols.
科学的研究の応用
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The tetrafluoropropoxy group enhances its stability and bioavailability, making it a valuable candidate for further research.
類似化合物との比較
Similar Compounds
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne: Unique due to the presence of both alkyne and alkene groups.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hexane: Lacks the alkyne and alkene functionalities.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-yne: Contains only the alkyne group.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it a versatile compound for various chemical transformations and applications. Its tetrafluoropropoxy group further enhances its chemical stability and reactivity, distinguishing it from similar compounds.
特性
CAS番号 |
72063-49-1 |
|---|---|
分子式 |
C10H12F4O |
分子量 |
224.19 g/mol |
IUPAC名 |
5-methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C10H12F4O/c1-4-5-6-9(2,3)15-7-10(13,14)8(11)12/h4,8H,1,7H2,2-3H3 |
InChIキー |
FOLDQLTYAFWZHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC=C)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


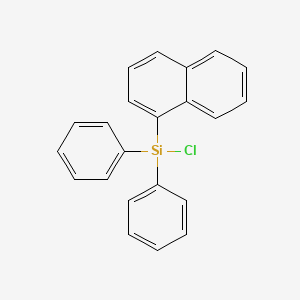

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)



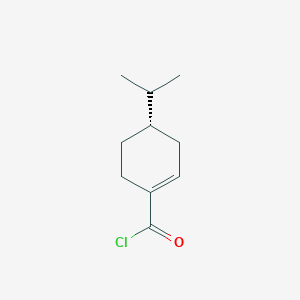

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
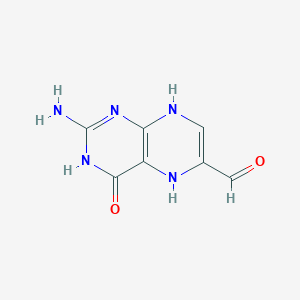

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
